Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Descripción general

Descripción

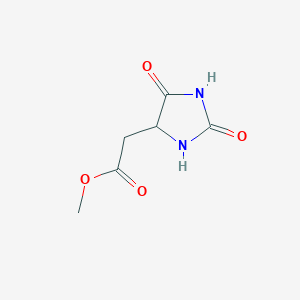

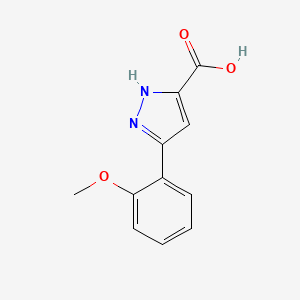

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a chemical compound with the molecular formula C6H8N2O4 . It is also known by its IUPAC name, methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” can be represented by the SMILES notation: COC(=O)CC1C(=O)NC(=O)N1 . This notation provides a way to represent the molecule’s structure using ASCII strings.Physical And Chemical Properties Analysis

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” has a molecular weight of 172.14 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Inhibitor of Metalloproteinase MMP12

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” and its analogues have been identified as inhibitors of metalloproteinase MMP12 . Metalloproteinases are a superfamily of proteinases (enzymes) whose numbers have increased dramatically in recent years . They are believed to be important in a plethora of physiological disease processes that involve tissue remodelling such as embryonic development, bone formation, and uterine remodelling during menstruation .

Pharmaceutical Compositions

This compound is used in the preparation of pharmaceutical compositions . These compositions are used in therapy and are believed to be important in the processing, or secretion, of biologically important cell mediators, such as tumour necrosis factor (TNF); and the post-translational proteolysis processing, or shedding, of biologically important membrane proteins .

Synthesis of Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is used in the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids . These hybrids have shown promising antibacterial activity .

Antibacterial Activity

The thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids synthesized using “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” have shown significant antibacterial activity . Some of these compounds possess minimum inhibitory concentration (MIC) = 3.91 mg/L and their antibacterial activity was similar to or higher than the activity of used reference drugs such as oxacillin and cefuroxime .

Non-Toxicity

These compounds were found to be non-toxic at concentrations close to their antibacterial effect . This makes them potential candidates for further development as antibacterial agents.

Chemical Modification

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a compound that offers wide possibilities for chemical modification . This makes it a valuable compound in the field of medicinal chemistry.

Safety and Hazards

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQTHKSKXPEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415393 | |

| Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate | |

CAS RN |

63760-88-3 | |

| Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B7731375.png)

![4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7731387.png)

![(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731420.png)

![(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide](/img/structure/B7731421.png)